molecular formula C15H19BrN2OS B5178506 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide

3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide

Cat. No. B5178506
M. Wt: 355.3 g/mol
InChI Key: XQDXUJXEVBYSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide, also known as CYH-33, is a chemical compound that has been studied extensively for its potential therapeutic applications in various diseases. This compound belongs to the family of benzothiazole derivatives and has been found to possess a range of biochemical and physiological effects.

Scientific Research Applications

3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to be a potent inhibitor of protein kinase CK2, which is involved in the regulation of many cellular processes such as cell proliferation, apoptosis, and DNA repair. 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for anticancer therapy. Additionally, 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been found to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide involves the inhibition of protein kinase CK2. This inhibition leads to the disruption of cellular processes that are regulated by CK2, such as cell proliferation and apoptosis. Additionally, 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. This inhibition leads to the downregulation of inflammatory cytokines and chemokines, resulting in the anti-inflammatory effects of 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide.
Biochemical and Physiological Effects:
3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to have anti-inflammatory effects. Additionally, 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been found to induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy. 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide is its potent inhibitory activity against protein kinase CK2, which makes it a promising candidate for therapeutic applications. Additionally, 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide has been found to have a low toxicity profile, making it a safe compound for laboratory use. However, one of the limitations of 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide is its limited solubility in water, which can make it difficult to use in certain laboratory experiments. Additionally, further studies are needed to determine the optimal dosage and administration of 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide for therapeutic use.

Future Directions

There are several future directions for research on 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide. One area of research is the development of novel derivatives of 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide with improved solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration of 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide for therapeutic use. Another area of research is the investigation of the potential use of 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide in combination with other anticancer agents for enhanced efficacy. Finally, the potential use of 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide in treating other diseases such as neurodegenerative diseases and inflammatory diseases should be explored further.
Conclusion:
In conclusion, 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide is a promising compound that has been studied extensively for its potential therapeutic applications in various diseases. Its potent inhibitory activity against protein kinase CK2, low toxicity profile, and range of biochemical and physiological effects make it a promising candidate for therapeutic use. Further research is needed to determine the optimal dosage and administration of 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide for therapeutic use and to explore its potential use in treating other diseases.

Synthesis Methods

The synthesis of 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide involves the reaction of 2-bromoacetylbenzothiazole with cyclohexylamine in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain 3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide in high yield and purity. This synthesis method has been optimized to ensure reproducibility and scalability for laboratory use.

properties

IUPAC Name

2-(1,3-benzothiazol-3-ium-3-yl)-N-cyclohexylacetamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS.BrH/c18-15(16-12-6-2-1-3-7-12)10-17-11-19-14-9-5-4-8-13(14)17;/h4-5,8-9,11-12H,1-3,6-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDXUJXEVBYSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C[N+]2=CSC3=CC=CC=C32.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.